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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing

tumor hypoxia in preclinical models following treatment with surufatinib, a multi-kinase

inhibitor targeting VEGFR, FGFR, and CSF-1R. Given surufatinib's potent anti-angiogenic and

immunomodulatory properties, understanding its impact on the tumor microenvironment,

particularly oxygenation, is critical for evaluating its efficacy and mechanisms of action.

Introduction to Surufatinib and Tumor Hypoxia
Surufatinib is an oral tyrosine kinase inhibitor that uniquely targets key pathways involved in

tumor angiogenesis and immune evasion.[1][2] By inhibiting vascular endothelial growth factor

receptors (VEGFRs) and fibroblast growth factor receptor 1 (FGFR1), surufatinib potently

blocks the formation of new blood vessels that supply tumors with oxygen and nutrients.[1][3]

[4] Additionally, its inhibition of colony-stimulating factor-1 receptor (CSF-1R) modulates the

tumor immune microenvironment by targeting tumor-associated macrophages (TAMs), which

can contribute to a hypoxic and immunosuppressive milieu.[1][3]

Tumor hypoxia, a state of low oxygen tension, is a common feature of solid tumors and is

associated with therapeutic resistance, increased malignancy, and poor patient prognosis.[5][6]

Anti-angiogenic therapies like surufatinib can have complex and dynamic effects on tumor

hypoxia. Initially, they may "normalize" the chaotic tumor vasculature, leading to improved

blood flow and a transient decrease in hypoxia. However, prolonged treatment can lead to

vessel regression and, consequently, increased hypoxia. Therefore, robust methods to
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measure changes in tumor oxygenation are essential for understanding the full biological

impact of surufatinib.

This document outlines several well-established techniques for measuring tumor hypoxia,

providing detailed protocols adaptable for preclinical studies investigating surufatinib.

I. Exogenous Hypoxia Marker: Pimonidazole Adduct
Immunohistochemistry
Pimonidazole is a 2-nitroimidazole compound that is reductively activated in hypoxic cells (pO2

< 10 mmHg) and forms stable adducts with macromolecules.[7] These adducts can be

detected using specific antibodies, allowing for the visualization and quantification of hypoxic

regions within tumor tissue.

Application
This method is ideal for obtaining a spatial map of hypoxia within a tumor section at a specific

time point after surufatinib treatment. It is a widely used and reliable endpoint measurement in

preclinical animal models.

Experimental Workflow
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Caption: Pimonidazole IHC workflow.
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Protocol: Pimonidazole Staining of Frozen Tumor
Sections
Materials:

Pimonidazole hydrochloride (e.g., Hypoxyprobe™)

Sterile 0.9% saline

Anesthesia and euthanasia agents (per institutional guidelines)

Optimal Cutting Temperature (OCT) compound

Cryostat

Microscope slides

Acetone (pre-chilled at -20°C)

Phosphate Buffered Saline with 0.1% Tween-20 (PBS-T)

Blocking solution (e.g., 5% BSA or 20% Aqua Block in PBS)

Primary antibody: Anti-pimonidazole mouse monoclonal antibody

Secondary antibody: Fluorescently-labeled anti-mouse IgG

DAPI nuclear counterstain

Antifade mounting medium

Procedure:

Pimonidazole Administration:

Prepare a fresh solution of pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.

[3]
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Administer pimonidazole to tumor-bearing mice via intravenous (tail vein) injection at a

dosage of 60 mg/kg.[3][7] This should be done at the desired time point after the final dose

of surufatinib.

Allow the pimonidazole to circulate for 90 minutes.[3][7]

Tissue Collection and Processing:

Euthanize the mice according to approved institutional protocols.

Excise the tumors promptly, weigh them, and snap-freeze in liquid nitrogen or embed

directly in OCT compound and freeze on dry ice.[3] Store at -80°C until sectioning.

Using a cryostat, cut 10 µm-thick sections and mount them on microscope slides.[3]

Immunohistochemical Staining:

Air dry the frozen slides for 30-60 minutes at room temperature.

Fix the sections in pre-chilled acetone for 2 minutes.[3]

Briefly air dry and then rehydrate the sections by washing twice with PBS-T for 5 minutes

each.[3]

Incubate the sections with blocking solution for 30 minutes at room temperature to prevent

non-specific antibody binding.[3]

Dilute the primary anti-pimonidazole antibody in blocking solution according to the

manufacturer's instructions.

Incubate the sections with the primary antibody for 1 hour at room temperature or

overnight at 4°C in a humidified chamber.[3]

Wash the slides three times with PBS-T for 5 minutes each.[3]

Dilute the fluorescently-labeled secondary antibody in blocking solution.
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Incubate the sections with the secondary antibody for 1 hour at room temperature,

protected from light.[3]

Wash the slides four times with PBS-T for 5 minutes each, protected from light.[3]

Counterstain with DAPI for 5 minutes to visualize cell nuclei.

Rinse briefly with PBS-T.

Mount a coverslip using antifade mounting medium.

Image Acquisition and Analysis:

Visualize the slides using a fluorescence microscope.

Capture images of the pimonidazole staining (hypoxic regions) and DAPI (total cells).

Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to

the total tumor area using image analysis software (e.g., ImageJ).

Data Presentation
Treatment Group Duration of Treatment

Hypoxic Fraction (%)
(Mean ± SD)

Vehicle Control 14 days 25.3 ± 5.1

Surufatinib (Low Dose) 14 days 15.8 ± 3.9

Surufatinib (High Dose) 14 days 10.2 ± 2.5

Vehicle Control 28 days 28.1 ± 6.2

Surufatinib (High Dose) 28 days 18.5 ± 4.7

II. Endogenous Hypoxia Marker: HIF-1α
Immunohistochemistry
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that is stabilized under

hypoxic conditions and degraded in the presence of oxygen. It is a key regulator of the cellular
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response to hypoxia. Immunohistochemical detection of nuclear HIF-1α is a widely used

method to identify hypoxic cells.

Application
This technique provides an assessment of the endogenous cellular response to hypoxia. It is

often used in conjunction with pimonidazole staining to provide a more comprehensive picture

of the hypoxic tumor microenvironment. As surufatinib may affect signaling pathways that

influence HIF-1α stability, this measurement is particularly relevant.

Protocol: HIF-1α Staining of Paraffin-Embedded Tumor
Sections
Materials:

10% Neutral Buffered Formalin

Standard tissue processing reagents (ethanol series, xylene)

Paraffin wax

Microtome

Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

3% Hydrogen Peroxide

Blocking solution (e.g., PBS + 10% goat serum)

Primary antibody: Rabbit anti-HIF-1α antibody

Secondary antibody: HRP-conjugated anti-rabbit antibody

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Permanent mounting medium
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Procedure:

Tissue Collection and Processing:

Excise tumors at the experimental endpoint and fix in 10% neutral buffered formalin for 24

hours.

Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in

paraffin.

Cut 5 µm-thick sections using a microtome and mount on slides.

Deparaffinization and Rehydration:

Heat slides at 65°C for 1 hour.[2]

Wash slides twice in xylene (5 minutes each).[2]

Rehydrate through a series of ethanol washes: 100% (2x, 5 min each), 95%, 70%, 50%,

and finally distilled water.[2]

Antigen Retrieval:

Immerse slides in antigen retrieval solution.[2]

Heat the solution to 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).[2]

Allow slides to cool in the buffer for 20 minutes at room temperature.[2]

Immunohistochemical Staining:

Wash slides with TBST (Tris-Buffered Saline with 0.1% Tween-20).[2]

Inactivate endogenous peroxidases by incubating sections in 3% hydrogen peroxide for 10

minutes.[2]

Rinse with TBST.

Apply blocking solution for 1 hour at room temperature.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.novusbio.com/support/protocols/immunohistochemistry-protocol-for-hif-1-alpha-antibody-nb110-57031.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the primary anti-HIF-1α antibody in blocking buffer and apply to sections. Incubate

overnight at 4°C.[2]

Wash slides three times with TBST.[2]

Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

[2]

Wash slides three times with TBST.[2]

Apply freshly prepared DAB substrate and incubate until a brown color develops (typically

2-5 minutes).[2]

Rinse with distilled water to stop the reaction.[2]

Counterstain with hematoxylin.[2]

Dehydrate, clear, and mount with a permanent mounting medium.[2]

Image Acquisition and Analysis:

Scan slides using a brightfield microscope.

Quantify HIF-1α expression by scoring the percentage of positive nuclei and the staining

intensity, or by using automated image analysis software.

Data Presentation
Treatment Group Duration of Treatment

HIF-1α Positive Nuclei (%)
(Mean ± SD)

Vehicle Control 14 days 35.2 ± 7.8

Surufatinib 14 days 18.9 ± 4.5

Vehicle Control 28 days 38.6 ± 8.1

Surufatinib 28 days 25.4 ± 6.3

III. Non-Invasive Imaging Techniques
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Non-invasive imaging allows for longitudinal monitoring of tumor hypoxia within the same

animal over the course of surufatinib treatment. This is a powerful approach to understanding

the dynamic changes in the tumor microenvironment.

Blood Oxygen Level-Dependent (BOLD) MRI
BOLD-MRI measures changes in the magnetic properties of hemoglobin as it transitions from

oxygenated to deoxygenated states.[8] An increase in deoxygenated hemoglobin, indicative of

higher oxygen extraction and thus hypoxia, leads to a change in the R2* relaxation rate.[1]

To longitudinally and non-invasively assess changes in tumor blood oxygenation in response to

surufatinib. This method is particularly useful for observing the early vascular normalization

effects of the drug.

Materials:

MRI scanner equipped for small animal imaging

Anesthesia system (e.g., isoflurane)

Gas delivery system for medical air and 100% oxygen

Physiological monitoring equipment

Procedure:

Animal Preparation:

Anesthetize the tumor-bearing mouse.

Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

Maintain the animal's body temperature and monitor physiological parameters throughout

the scan.

Image Acquisition:

Acquire baseline anatomical T2-weighted images to locate the tumor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/product/b612014?utm_src=pdf-body
https://www.researchgate.net/publication/328008465_Imaging_tumour_hypoxia_with_oxygen-enhanced_MRI_and_BOLD_MRI
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.e13526
https://www.benchchem.com/product/b612014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform a multi-gradient echo (mGRE) sequence to acquire BOLD images while the

animal breathes medical air. This allows for the calculation of the baseline R2* map.

Switch the breathing gas to 100% oxygen (oxygen challenge).

Repeat the mGRE sequence during the oxygen challenge to acquire a second set of

BOLD images.

The difference in R2* (ΔR2*) between the medical air and oxygen breathing states

provides a measure of vascular reactivity and oxygenation.

Data Analysis:

Co-register the anatomical and BOLD images.

Generate R2* maps for both baseline and oxygen challenge conditions.

Calculate the ΔR2* map (R2air - R2oxygen).

A smaller ΔR2* is indicative of more severe hypoxia, as there is less capacity for an

increase in blood oxygenation.

Perform this imaging procedure at baseline (before treatment) and at multiple time points

during surufatinib therapy.

18F-Fluoromisonidazole (18F-FMISO) PET Imaging
18F-FMISO is a positron-emitting radiotracer that, similar to pimonidazole, is selectively

trapped in hypoxic cells.[9][10] PET imaging with 18F-FMISO allows for the non-invasive,

three-dimensional visualization and quantification of tumor hypoxia.[10]

To longitudinally and quantitatively measure changes in the hypoxic fraction of tumors

throughout a course of surufatinib treatment.

Materials:

18F-FMISO radiotracer
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Small animal PET/CT scanner

Anesthesia system

Dose calibrator

Procedure:

Tracer Administration:

Anesthetize the tumor-bearing mouse.

Administer a known activity of 18F-FMISO (e.g., 3.7 MBq/kg) via intravenous injection.[11]

Image Acquisition:

Allow the tracer to distribute and accumulate in hypoxic tissues for 2-4 hours.[12]

Position the anesthetized animal in the PET/CT scanner.

Perform a CT scan for anatomical co-registration and attenuation correction.

Acquire a static PET scan over the tumor region for 20-30 minutes.[11]

Data Analysis:

Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.

Fuse the PET and CT images.

Draw regions of interest (ROIs) around the tumor on the CT images and project them onto

the PET data.

Calculate the standardized uptake value (SUV) for the tumor.

Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio to quantify tracer

uptake, which correlates with the degree of hypoxia. A T/B ratio ≥ 1.2 is often considered

indicative of hypoxia.[9]
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Repeat this procedure at baseline and various time points during surufatinib treatment to

monitor changes.

Data Presentation for Imaging Studies

Treatment Group Time Point
Mean Tumor R2*
(s⁻¹) (Mean ± SD)

Mean Tumor 18F-
FMISO SUVmax
(Mean ± SD)

Surufatinib Baseline 35.1 ± 4.2 2.1 ± 0.4

Day 7 28.5 ± 3.8 1.6 ± 0.3

Day 21 33.8 ± 4.5 1.9 ± 0.5

Vehicle Control Baseline 34.8 ± 4.6 2.0 ± 0.5

Day 7 35.5 ± 4.1 2.1 ± 0.4

Day 21 37.2 ± 5.0 2.4 ± 0.6

IV. Signaling Pathway and Logic Diagrams
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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